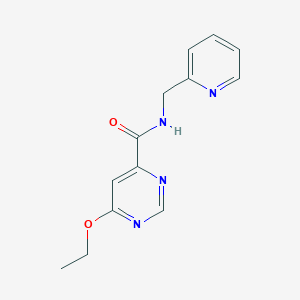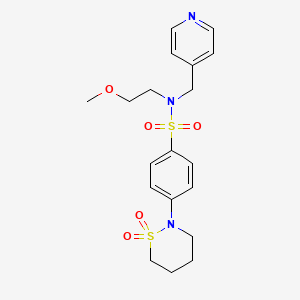
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Bioactivity Studies
Compounds featuring benzenesulfonamide structures have been synthesized and evaluated for their bioactivity, including cytotoxicity and potential as enzyme inhibitors. For instance, new sulfonamides have been synthesized and tested for their tumor-specificity and inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Such studies contribute to the development of new therapeutic agents for cancer treatment (Gul et al., 2016).
Photodynamic Therapy Applications
Research into the photophysical and photochemical properties of compounds like zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates their potential as photosensitizers in photodynamic therapy (PDT). PDT is a treatment modality for cancer that utilizes light-sensitive compounds to produce cytotoxic species when exposed to light, targeting cancer cells (Pişkin et al., 2020).
Anticancer Activity
Several benzenesulfonamide derivatives have been evaluated for their in vitro antitumor activity. For example, novel compounds featuring benzenesulfonamide linked to various heterocyclic rings have shown promising broad-spectrum antitumor activity, highlighting the potential of these molecules in developing new anticancer therapies (Faidallah et al., 2007).
Anticonvulsant Agents
Research into azoles incorporating a sulfonamide moiety has identified compounds with significant anticonvulsant activity. This illustrates the potential of sulfonamide derivatives in developing treatments for neurological disorders such as epilepsy (Farag et al., 2012).
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-27-14-13-21(16-17-8-10-20-11-9-17)29(25,26)19-6-4-18(5-7-19)22-12-2-3-15-28(22,23)24/h4-11H,2-3,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQAMCWBBKXTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

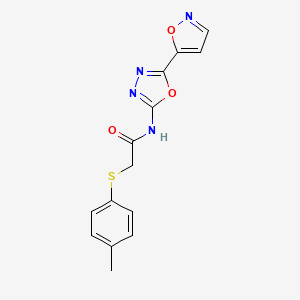
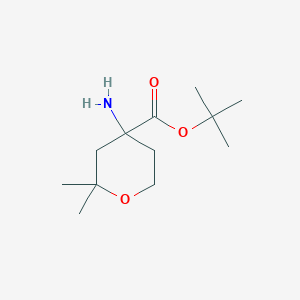
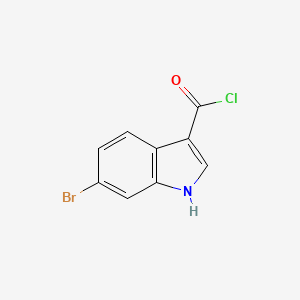
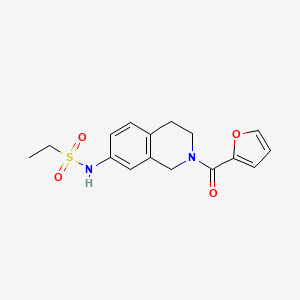
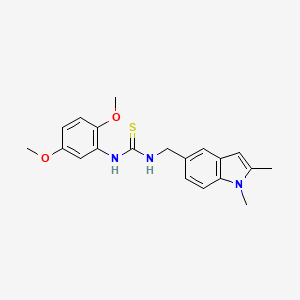
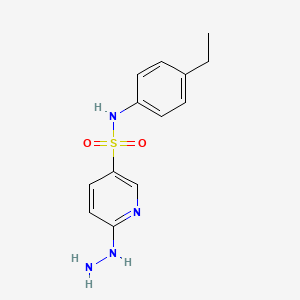
![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)

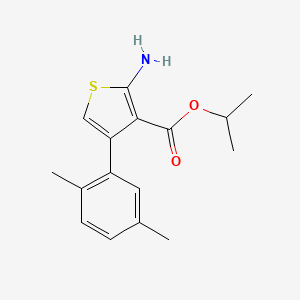
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
